Monodesmethyl sumatriptan

説明

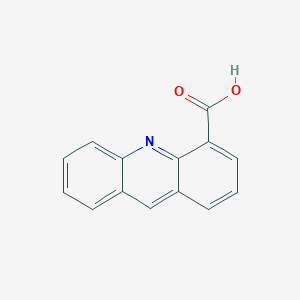

Monodesmethyl sumatriptan (MDS) is an active metabolite of sumatriptan, a drug commonly used to treat migraines. MDS has been studied extensively for its potential use in treating neurological disorders, including migraines, stroke, and epilepsy.

科学的研究の応用

Bioequivalence Studies

Monodesmethyl sumatriptan is often used in bioequivalence studies to ensure therapeutic consistency between proprietary and generic drug formulations. These studies are crucial for the approval of generic versions of sumatriptan, which can significantly reduce healthcare costs .

Pharmacokinetic Analysis

Researchers utilize Monodesmethyl sumatriptan to understand the drug’s behavior within the body, including absorption, distribution, metabolism, and excretion. This analysis is essential for determining the appropriate dosage and frequency of administration .

Migraine and Cluster Headache Treatment

As a derivative of sumatriptan, Monodesmethyl sumatriptan retains the ability to treat migraines and cluster headaches. It acts as a selective 5-HT1 receptor agonist, providing relief from the debilitating symptoms of these conditions .

Development of Analytical Methods

Monodesmethyl sumatriptan is used in the development of sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are vital for the accurate quantification of pharmaceuticals in biological samples .

Comparative Efficacy Trials

This compound is also used in comparative efficacy trials to benchmark the performance of new migraine medications against established treatments like sumatriptan. Such trials help in identifying more effective or better-tolerated treatment options .

Formulation Development

Monodesmethyl sumatriptan is instrumental in the development of new drug formulations, including orodispersible tablets and nasal sprays. These alternative formulations aim to improve patient compliance and onset of action .

Neuropharmacological Research

Finally, Monodesmethyl sumatriptan is used in neuropharmacological research to explore the pathophysiology of migraines and the role of serotonin receptors in the condition. This research can lead to the discovery of novel therapeutic targets .

作用機序

Target of Action

Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .

Mode of Action

Upon binding to its targets, monodesmethyl sumatriptan causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .

Biochemical Pathways

Monodesmethyl sumatriptan is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .

Pharmacokinetics

The pharmacokinetic properties of monodesmethyl sumatriptan are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .

Result of Action

The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by monodesmethyl sumatriptan result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .

Action Environment

The action, efficacy, and stability of monodesmethyl sumatriptan can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .

特性

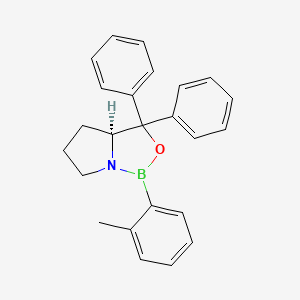

IUPAC Name |

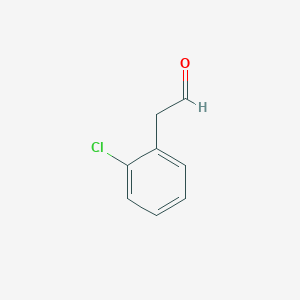

N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTVAJYBEHCVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237425 | |

| Record name | Monodesmethyl sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monodesmethyl sumatriptan | |

CAS RN |

88919-51-1 | |

| Record name | Monodesmethyl sumatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodesmethyl sumatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODESMETHYL SUMATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。